(4-chlorophenyl)-methylarsinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-chlorophenyl)-methylarsinic acid is an organoarsenic compound characterized by the presence of a chlorophenyl group attached to a methylarsinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)-methylarsinic acid typically involves the reaction of 4-chlorophenylmagnesium bromide with methylarsinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Preparation of 4-chlorophenylmagnesium bromide by reacting 4-chlorobromobenzene with magnesium in anhydrous ether.
- Reaction of the prepared Grignard reagent with methylarsinic acid under an inert atmosphere to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)-methylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state arsenic species.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) species. Substitution reactions can lead to various substituted chlorophenyl derivatives.
Scientific Research Applications
(4-chlorophenyl)-methylarsinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating certain diseases, although its toxicity limits its use.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)-methylarsinic acid involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. It may also interfere with enzyme activity and cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)arsenic acid
- (4-chlorophenyl)dimethylarsinic acid
- (4-chlorophenyl)arsine oxide
Uniqueness
(4-chlorophenyl)-methylarsinic acid is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its chlorophenyl group and methylarsinic acid moiety contribute to its unique properties, making it a valuable compound for various applications.
Properties
CAS No. |
73791-42-1 |
---|---|
Molecular Formula |
C7H8AsClO2 |
Molecular Weight |
234.51 g/mol |
IUPAC Name |
(4-chlorophenyl)-methylarsinic acid |
InChI |
InChI=1S/C7H8AsClO2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
InChI Key |
BPAWXYPNIBALJH-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=O)(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.